![molecular formula C8H15ClF3NO4 B6269310 2-[(2-methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride CAS No. 1955556-76-9](/img/new.no-structure.jpg)
2-[(2-methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride
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Overview
Description
2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a trifluoro group, a hydroxy group, and an amino acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 2-methoxyethanol with 3,3,3-trifluoro-2-hydroxypropylamine under controlled conditions. The reaction mixture is then treated with chloroacetic acid to introduce the acetic acid moiety. The final product is obtained by hydrochloric acid treatment to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the trifluoro group.
Substitution: : Substitution reactions can introduce new substituents at different positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Industry: : Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoro group and hydroxy group can influence the compound's binding affinity and reactivity, leading to its biological activity.
Comparison with Similar Compounds
When compared to similar compounds, 2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride stands out due to its unique combination of functional groups. Similar compounds may include other amino acids with different substituents or functional groups. The presence of the trifluoro group, in particular, can impart distinct chemical and biological properties.
List of Similar Compounds
2-[(2-Methoxyethyl)(2-hydroxypropyl)amino]acetic acid hydrochloride
2-[(2-Methoxyethyl)(3-hydroxypropyl)amino]acetic acid hydrochloride
2-[(2-Methoxyethyl)(4-hydroxybutyl)amino]acetic acid hydrochloride
This compound's unique structure and properties make it a valuable tool in scientific research and potential applications in various fields. Further studies and developments may uncover additional uses and benefits of this intriguing chemical entity.
Properties
CAS No. |
1955556-76-9 |
---|---|
Molecular Formula |
C8H15ClF3NO4 |
Molecular Weight |
281.7 |
Purity |
95 |
Origin of Product |
United States |
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